(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate
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Overview
Description
“(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate” is a chemical compound. It’s structurally similar to “(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate”, which has a molecular formula of C10H9N3O3 .
Synthesis Analysis
The traditional method of synthesis of a 3-alkyl-1,2,3-benzotriazin-4-one is to diazotize an appropriately substituted N-alkylanthranilamide . This methodology has been applied to the synthesis of a series of 1,x-bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes by bis-diazotization of the appropriate bis-anthranilamide .Scientific Research Applications
Crystal Structure Analysis
Research on related esters and benzotriazine compounds reveals intricate details about their crystal structures. For instance, studies on various 4-(aroylhydrazinyl)-3-nitrobenzoates and 3-aryl-1,2,4-benzotriazine-6-carboxylates have provided insights into molecular interactions, such as hydrogen bonding and π-π stacking interactions, which play a crucial role in forming their crystal structures (Cortés et al., 2013).
Synthesis and Biological Evaluation
Another study focused on synthesizing new compounds containing the benzotriazinone ring system, which are intermediates for preparing biologically active substances. These substances were evaluated for their molecular docking as potential antibacterial and anticancer agents, demonstrating the importance of such compounds in drug discovery (Rayes et al., 2019).
Degradation Mechanisms
The degradation of 3-amino-1,2,3-benzotriazin-4-one and related compounds in different conditions has been studied, revealing mechanisms through which these compounds decompose. Such studies are vital for understanding the stability and environmental impact of these compounds (Gibson & Green, 1965).
Magnetic and Optical Properties
The stable radicals derived from benzotriazine structures have been explored for their magnetic properties, offering insights into their potential use in materials science and electronic applications. The characterization and study of such radicals, like the "super stable" 1,3-diphenyl-7-trifluoromethyl-1,4-dihydro-1,2,4-benzotriazin-4-yl, highlight their unique properties and applications (Constantinides et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of peptides and as insecticides , suggesting potential targets could be enzymes or receptors involved in these biological processes.
Mode of Action
It’s known that similar compounds can ionize the liberated hydroxy component, which provides a useful color indicator of the progress of acylation reactions .
Biochemical Pathways
Given its potential use in peptide synthesis and as an insecticide , it may be involved in the regulation of protein synthesis and neural signaling pathways in insects.
Result of Action
Similar compounds have been used as insecticides , suggesting that they may cause paralysis or death in insects by disrupting normal neural signaling.
properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-11-5-3-4-10(8-11)15(21)22-9-19-14(20)12-6-1-2-7-13(12)17-18-19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFAIXJHSVMMMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate |
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